molecular formula C11H16N2OS B14809375 5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine

5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine

Cat. No.: B14809375
M. Wt: 224.32 g/mol
InChI Key: YUPNVCDBCCDGOM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.326 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine involves several steps. One common method includes the reaction of 2-chloro-5-cyclopropoxypyridine with N,N-dimethylthiourea under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the pyridine ring or the methylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically results in the formation of a sulfoxide or sulfone derivative.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the functional groups on the pyridine ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C11H16N2OS/c1-13(2)11-10(15-3)6-9(7-12-11)14-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

YUPNVCDBCCDGOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)OC2CC2)SC

Origin of Product

United States

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